1,3-Diisopropyl-2,3-dihydro-1H-imidazole

Description

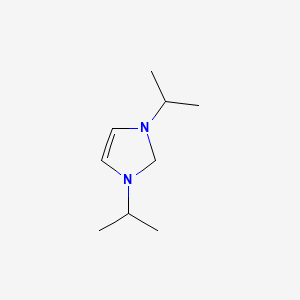

1,3-Diisopropyl-2,3-dihydro-1H-imidazole (CAS: 179863-09-3) is a bicyclic organic compound with the molecular formula C₉H₁₈N₂ and a molecular weight of 154.257 g/mol . Its structure consists of a partially saturated imidazole ring substituted with isopropyl groups at the 1- and 3-positions. The dihydroimidazole core confers rigidity, while the isopropyl groups introduce steric bulk, influencing reactivity and applications in catalysis and medicinal chemistry. Key physicochemical properties include a ChemSpider ID of 4143073 and stability under inert conditions .

Properties

Molecular Formula |

C9H18N2 |

|---|---|

Molecular Weight |

154.25 g/mol |

IUPAC Name |

1,3-di(propan-2-yl)-2H-imidazole |

InChI |

InChI=1S/C9H18N2/c1-8(2)10-5-6-11(7-10)9(3)4/h5-6,8-9H,7H2,1-4H3 |

InChI Key |

HHSNIRLXHJNXAK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1CN(C=C1)C(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Diisopropyl-2,3-dihydro-1H-imidazole can be synthesized through several methods. One common approach involves the reaction of imidazole with isopropyl halides under basic conditions. The reaction typically proceeds as follows:

Starting Materials: Imidazole and isopropyl halides (e.g., isopropyl bromide or isopropyl chloride).

Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydroxide. The mixture is heated to promote the substitution reaction.

Product Isolation: The resulting product is purified through recrystallization or column chromatography to obtain pure 1,3-Diisopropyl-2,3-dihydro-1H-imidazole.

Industrial Production Methods

In industrial settings, the production of 1,3-Diisopropyl-2,3-dihydro-1H-imidazole may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

1,3-Diisopropyl-2,3-dihydro-1H-imidazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form imidazole N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the compound to its corresponding dihydroimidazole derivatives using reducing agents like sodium borohydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Alkyl halides, acyl halides, and other electrophiles.

Major Products

The major products formed from these reactions include imidazole N-oxides, dihydroimidazole derivatives, and various substituted imidazoles .

Scientific Research Applications

1,3-Diisopropyl-2,3-dihydro-1H-imidazole has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

Mechanism of Action

The mechanism of action of 1,3-Diisopropyl-2,3-dihydro-1H-imidazole involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in catalytic reactions, facilitating various chemical transformations. Additionally, the compound’s structural features allow it to interact with biological macromolecules, potentially leading to antimicrobial or antifungal effects .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Substituent Variations in Dihydroimidazole Derivatives

Table 1: Structural and Electronic Comparisons

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1,3-diisopropyl-2,3-dihydro-1H-imidazole, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via copper-catalyzed click chemistry. A typical protocol involves dissolving imidazolium salts (3.4 mmol) in DMF with sodium ascorbate (1.18 mmol) and copper(II) sulfate pentahydrate (1.16 mmol) under stirring at 50°C. Sodium azide (1.7 mmol) is added, and the reaction is monitored by TLC (methanol:dichloromethane, 1:9). Post-reaction, the mixture is purified via vacuum evaporation, dissolved in dichloromethane, and washed with water. Yield optimization requires careful control of temperature and stoichiometric ratios .

Q. How can spectroscopic and crystallographic techniques characterize the structural features of 1,3-diisopropyl-2,3-dihydro-1H-imidazole derivatives?

- Methodological Answer : X-ray crystallography reveals monoclinic (C2/c) symmetry for derivatives, with planar molecular arrangements stabilized by conjugation. Key techniques include:

-

IR spectroscopy : Identifies N–H and C–N stretching vibrations (e.g., 1600–1650 cm⁻¹ for triazene linkages).

-

NMR : ¹H NMR shows resonance for imidazole protons (δ 6.8–7.2 ppm), while ¹³C NMR confirms sp² hybridized carbons.

-

X-ray diffraction : Resolves weak intermolecular interactions (e.g., pseudo-ring interactions between nitro groups and adjacent hydrogens) .

Structural Parameter Value Technique Space group C2/c X-ray crystallography C–C bond length 1.38–1.42 Å X-ray crystallography C–C–C bond angle 120° (sp² hybridization) X-ray crystallography

Advanced Research Questions

Q. What role does 1,3-diisopropyl-2,3-dihydro-1H-imidazole play in transition-metal catalysis, particularly in nitroarene reduction?

- Methodological Answer : Abnormal N-heterocyclic carbene (aNHC) ligands derived from this compound form stable Ni complexes (e.g., NiCl₂(aNHC)₂) for nitroarene reduction. In a representative protocol, the Ni catalyst (5 mol%) reduces nitroarenes using silanes (e.g., PhSiH₃) under mild conditions (25–50°C, 12–24 hrs). Mechanistic studies suggest a Ni⁰/Ni²+ redox cycle, with the aNHC ligand enhancing electron density at the metal center .

| Catalyst | Substrate | Yield | Conditions |

|---|---|---|---|

| NiCl₂(aNHC)₂ | Nitrobenzene | 92% | 50°C, 24 h, PhSiH₃ |

| Half-sandwich Ni–NHC complex | 4-Nitrotoluene | 85% | 25°C, 12 h, Et₃SiH |

Q. How do supramolecular interactions in crystalline derivatives influence material properties?

- Methodological Answer : Weak non-covalent interactions (e.g., C–H···O, π-stacking) govern molecular packing. For example, nitro-oxygen atoms form pseudo-ring interactions with adjacent hydrogens (2.8–3.0 Å), stabilizing layered structures. These interactions are probed via Hirshfeld surface analysis and DFT calculations, revealing contributions from van der Waals forces (60–70%) and hydrogen bonding (20–30%) .

Q. What strategies resolve contradictions between spectroscopic and crystallographic data for imidazole derivatives?

- Methodological Answer : Discrepancies arise from dynamic processes (e.g., tautomerism in solution vs. static solid-state structures). To address this:

- Use variable-temperature NMR to detect tautomeric equilibria.

- Compare solid-state (X-ray) and solution (UV/Vis, ECD) spectra to identify conformational flexibility.

- Employ computational methods (DFT, MD simulations) to model solvent effects .

Emerging Applications

Q. Can 1,3-diisopropyl-2,3-dihydro-1H-imidazole derivatives act as α-glucosidase inhibitors?

- Methodological Answer : Derivatives like 4,5-di(4-formylphenoxy)-2-(4-hydroxyphenyl)-2,3-dihydro-1H-imidazole show inhibitory activity (IC₅₀ = 12.5 μM). Bioassays involve:

Enzyme kinetics: Measure inhibition via p-nitrophenyl-α-D-glucopyranoside hydrolysis.

Docking studies: Use AutoDock Vina to predict binding modes with α-glucosidase active sites (e.g., hydrophobic interactions with Trp481) .

Data Gaps and Future Directions

- Synthetic Challenges : Scalability of copper-catalyzed routes needs optimization for gram-scale synthesis.

- Structural Databases : No CSD entries exist for 1-(2,6-diisopropylphenyl)-1H-imidazole, highlighting a need for crystallographic submissions .

- Biological Screening : Limited data on cytotoxicity and pharmacokinetics warrant further in vivo studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.